molecular formula C18H30N6O B5541921 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

Cat. No. B5541921
M. Wt: 346.5 g/mol
InChI Key: XAEWKCCMJXXMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds similar to 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, involves multi-step chemical processes. For instance, the synthesis of 4-piperazino-5-methylthiopyrimidines has been described through the nucleophilic attack of 2,4,6-trichloropyrimidine by amines, yielding compounds with potential antiemetic activity among other pharmacological properties (Mattioda et al., 1975). Another study detailed the synthesis of 4-N-piperazinyl-thieno[2,3-d]pyrimidines, showcasing the introduction of structural variety and the evaluation of their immunosuppressive activity (Jang et al., 2010).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives plays a crucial role in their biological activity. Studies have utilized various analytical techniques to elucidate these structures. For example, the structure-activity relationship of hypoglycemic 4-amino-2-(1-piperazinyl)pyrimidines was investigated to understand the impact of molecular weight and basicity on their pharmacological activity (Sekiya et al., 1983).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions that modify their properties and pharmacological activities. The synthesis and evaluation of pyrimidine and bispyrimidine derivatives for anti-inflammatory and analgesic activities highlight the versatility of these compounds in chemical modifications and the resultant biological effects (Sondhi et al., 2007).

Scientific Research Applications

Synthesis and Biological Evaluation

4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, as a part of pyrimidine derivatives, has been explored in various scientific research contexts. The synthesis of pyrimidine and bispyrimidine derivatives, including those similar in structure to 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, has shown significant biological activities. These activities include anti-inflammatory and analgesic effects, highlighting the potential of pyrimidine derivatives in therapeutic applications (Sondhi et al., 2007).

Antiproliferative Activity

The evaluation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines has revealed promising antiproliferative activities. This suggests the potential application of structurally related pyrimidine derivatives in cancer research, aiming to identify novel anticancer agents (Mallesha et al., 2012).

Antibacterial Properties

The synthesis of pyrido(2,3-d)pyrimidine derivatives exhibiting antibacterial properties indicates the utility of pyrimidine derivatives in combating bacterial infections. Such compounds have shown effectiveness against gram-negative bacteria, including strains resistant to conventional antibiotics (Matsumoto & Minami, 1975).

Neurological Applications

Investigations into sodium channel antagonists have identified pyrimidine derivatives with neuroprotective effects, reducing neurological deficits and potentially aiding in the recovery from stroke-induced damage (Smith et al., 1997). This opens avenues for the development of novel treatments for neurological disorders and conditions resulting from cerebral ischemia.

Development of Antipsychotic Agents

Chemoenzymatic synthesis techniques have been employed to create pyrimidine derivatives acting as potential antipsychotic agents. This highlights the broad therapeutic potential of pyrimidine derivatives, encompassing mental health disorders in addition to their anti-inflammatory, analgesic, antiproliferative, and antibacterial properties (Gil et al., 1997).

properties

IUPAC Name

3-methyl-1-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N6O/c1-15(2)12-18(25)24-10-8-23(9-11-24)17-13-16(19-14-20-17)22-6-4-21(3)5-7-22/h13-15H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEWKCCMJXXMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.